molecular formula C6H8N2 B12692197 3-Methylpentanedinitrile CAS No. 32091-48-8

3-Methylpentanedinitrile

Cat. No.: B12692197
CAS No.: 32091-48-8
M. Wt: 108.14 g/mol
InChI Key: WTQMTUQXPWPJIT-UHFFFAOYSA-N
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Description

3-Methylpentanedinitrile is an organic compound with the molecular formula C6H8N2. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentanedinitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylpentan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form 3-methylpentanenitrile, which can then be further reacted to produce this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentanedinitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Methylpentanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methylpentanedinitrile exerts its effects depends on the specific reaction or application. In general, the cyano group (-C≡N) is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanenitrile: A closely related compound with a single cyano group.

    3-Methylpentan-1-ol: The alcohol precursor used in the synthesis of 3-Methylpentanedinitrile.

    3-Methylpentanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of two cyano groups, which confer distinct reactivity and properties compared to similar compounds with only one cyano group or other functional groups. This makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

3-methylpentanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-6(2-4-7)3-5-8/h6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQMTUQXPWPJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880400
Record name 3-Methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32091-48-8
Record name 3-Methylpentanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032091488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLPENTANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6O6085000
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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